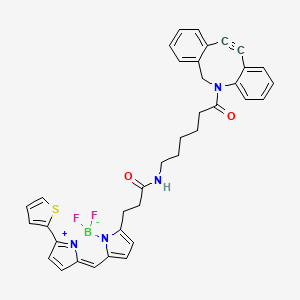
Bdp 558/568 dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bdp 558/568 dbco: is a fluorescent dye that belongs to the BODIPY (boron-dipyrromethene) family. This compound is known for its high photostability, good quantum yield, and emission in the yellow spectrum range (569 nm). It is commonly used in various scientific applications due to its ability to stain lipids, membranes, and other lipophilic compounds. The presence of a cyclooctyne functional group in this compound allows it to participate in copper-free click chemistry reactions with azides, making it a valuable tool for bioorthogonal labeling and imaging .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bdp 558/568 dbco involves the incorporation of a cyclooctyne group into the BODIPY core. The general synthetic route includes the following steps:
Formation of the BODIPY Core: The BODIPY core is synthesized through the condensation of a pyrrole derivative with a boron trifluoride etherate complex.
Introduction of the Cyclooctyne Group: The cyclooctyne group is introduced through a series of reactions involving the formation of an amide bond between the BODIPY core and a cyclooctyne-containing reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
化学反应分析
Types of Reactions: Bdp 558/568 dbco primarily undergoes 1,3-dipolar cycloaddition reactions with azides. This reaction is promoted by the ring strain of the cyclooctyne group and does not require copper catalysis, making it suitable for use in living cells.
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and do not require the presence of a catalyst.
Major Products: The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These conjugates are stable and can be used for various applications, including imaging and detection of biomolecules .
科学研究应用
Chemistry: Bdp 558/568 dbco is used as a fluorescent probe in various chemical assays. Its high photostability and quantum yield make it ideal for fluorescence-based detection methods.
Biology: In biological research, this compound is used for labeling and imaging of biomolecules. It can be conjugated to proteins, nucleic acids, and other biomolecules containing azide groups, allowing for their visualization in living cells.
Medicine: this compound is employed in medical research for the detection and imaging of specific biomolecules in diagnostic assays. Its ability to undergo copper-free click chemistry makes it suitable for use in sensitive biological environments.
Industry: In industrial applications, this compound is used in the development of diagnostic kits and imaging agents. Its stability and versatility make it a valuable component in various commercial products .
作用机制
The mechanism of action of Bdp 558/568 dbco involves its ability to undergo 1,3-dipolar cycloaddition reactions with azides. The cyclooctyne group in this compound is highly strained, which promotes the reaction with azides without the need for a copper catalyst. This reaction results in the formation of stable triazole-linked conjugates, allowing for the specific labeling and detection of azide-containing biomolecules. The fluorescence properties of this compound enable the visualization of these conjugates using microscopy and flow cytometry .
相似化合物的比较
BODIPY 558/568: Similar spectral properties but lacks the cyclooctyne group.
Cy3: Similar spectral properties but requires copper catalysis for click chemistry reactions.
DyLight 549: Similar spectral properties but may have different photostability and quantum yield characteristics.
Uniqueness: Bdp 558/568 dbco stands out due to its ability to undergo copper-free click chemistry reactions, making it suitable for use in living cells and sensitive biological environments. Its high photostability and quantum yield further enhance its utility in various scientific applications .
属性
分子式 |
C37H33BF2N4O2S |
|---|---|
分子量 |
646.6 g/mol |
IUPAC 名称 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C37H33BF2N4O2S/c39-38(40)43-30(17-18-31(43)25-32-19-21-34(44(32)38)35-13-8-24-47-35)20-22-36(45)41-23-7-1-2-14-37(46)42-26-29-11-4-3-9-27(29)15-16-28-10-5-6-12-33(28)42/h3-6,8-13,17-19,21,24-25H,1-2,7,14,20,22-23,26H2,(H,41,45) |
InChI 键 |
JZISDGRJVRJABA-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C7=CC=CS7)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)

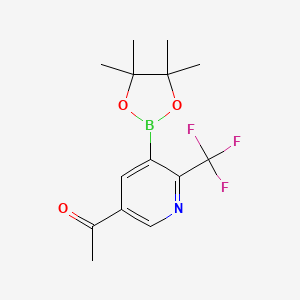


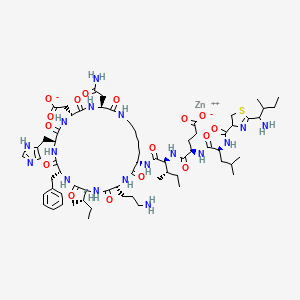
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
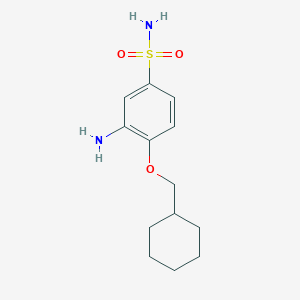
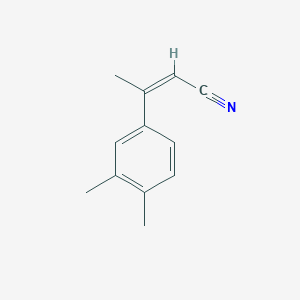
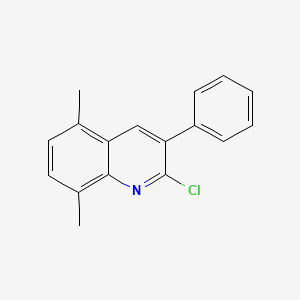
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

